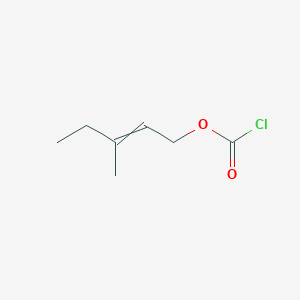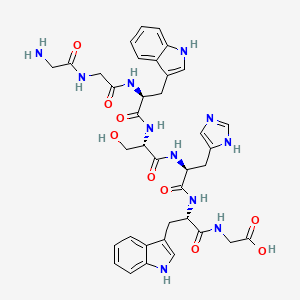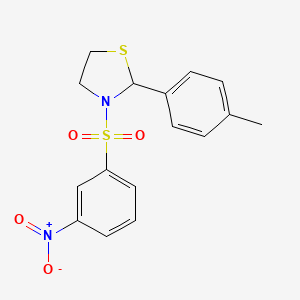
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine is a complex peptide compound It is composed of several amino acids, including lysine, ornithine, tryptophan, phenylalanine, and asparagine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine involves multiple steps, starting with the protection of functional groups on the amino acids to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, typically mediated by coupling reagents such as carbodiimides or uronium salts. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and phenylalanine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of the diaminomethylidene group can yield a primary amine .
科学研究应用
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of peptide-based materials and pharmaceuticals
作用机制
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The peptide backbone allows for specific binding to proteins, influencing various biological pathways .
相似化合物的比较
Similar Compounds
L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine: This compound has a similar structure but lacks the tryptophan and phenylalanine residues.
L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysyl-L-lysine: This compound includes additional lysine residues, altering its chemical properties.
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine is unique due to its specific combination of amino acids, which confer distinct chemical and biological properties. The presence of tryptophan and phenylalanine residues allows for unique interactions with biological targets, making it valuable for research and therapeutic applications .
属性
CAS 编号 |
824959-26-4 |
|---|---|
分子式 |
C45H60N12O8 |
分子量 |
897.0 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H60N12O8/c46-20-10-9-17-31(47)39(59)53-33(19-11-21-51-45(49)50)40(60)56-36(24-29-26-52-32-18-8-7-16-30(29)32)43(63)55-34(22-27-12-3-1-4-13-27)41(61)54-35(23-28-14-5-2-6-15-28)42(62)57-37(44(64)65)25-38(48)58/h1-8,12-16,18,26,31,33-37,52H,9-11,17,19-25,46-47H2,(H2,48,58)(H,53,59)(H,54,61)(H,55,63)(H,56,60)(H,57,62)(H,64,65)(H4,49,50,51)/t31-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
WATASMPTAKFBEQ-GIZYWFQPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)
![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)
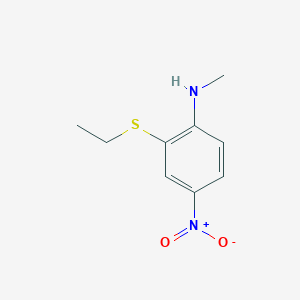
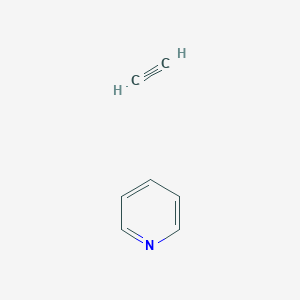
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
